![molecular formula C17H20N4O6S B2401235 ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-96-2](/img/structure/B2401235.png)

ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

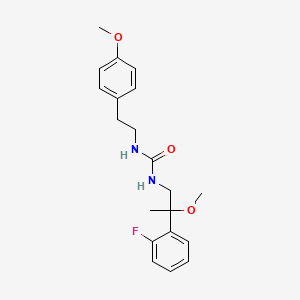

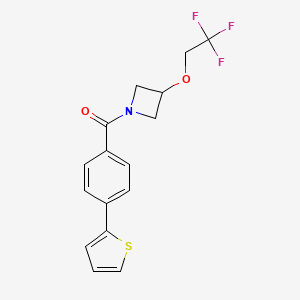

This compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone ring, which is a common motif in many pharmaceuticals and biologically active compounds . The compound also contains a thiophene ring, which is a sulfur-containing heterocycle that is also found in many drugs .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has been examined in pharmacokinetic studies to understand its behavior in the human body. One such study investigated two beta-carboline derivatives, measuring plasma levels in healthy male volunteers. The study focused on intravenous injection and oral administration, observing plasma level decline in two phases and identifying rapid first-pass inactivation as a probable reason for low oral bioavailability. The formation of an acid metabolite was also noted (Krause & Dorow, 1993).

Odor Detection and Chemical Interactions

Research has been conducted on the odor detection of mixtures involving homologous carboxylic acids and different compounds, examining the relationship between detection probabilities for mixtures and detection probabilities for their unmixed components. This research has implications for understanding the chemical interactions and sensory perceptions of similar compounds (Miyazawa, Gallagher, Preti, & Wise, 2009).

Metabolic Studies

The compound has also been part of metabolic studies, such as the identification of N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine (iso-GAMA) as a human metabolite of acrylamide. This study provides insights into the metabolic pathways and potential implications of the compound's metabolism in the human body (Hartmann et al., 2009).

Clinical Tolerance and Toxicology Studies

Furthermore, the compound has been featured in clinical studies assessing the tolerance of various drugs, such as cefazedone, where parameters like renal function and potential renal lesions were analyzed (Züllich & Sack, 1979). In addition, it has been involved in pharmacokinetic studies assessing toxicity profiles and biological properties, such as those conducted on MS-275, a histone deacetylase inhibitor (Gore et al., 2008).

Mécanisme D'action

Target of Action

It is known that similar compounds are often used as cross-linking reagents, which allow bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds .

Mode of Action

The compound acts as a heterobifunctional cross-linking reagent. It allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds. The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second reaction results in thioether bonding in pH range 7.0-8.0 .

Pharmacokinetics

Similar compounds are typically soluble in acetone and dmf , which may influence their absorption and distribution in the body.

Action Environment

The action of this compound is influenced by environmental factors such as pH, with different stages of its reaction occurring at different pH levels . Other environmental factors, such as temperature and the presence of other compounds, could also potentially influence its action, efficacy, and stability.

Propriétés

IUPAC Name |

ethyl 3-carbamoyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6S/c1-2-27-17(26)20-6-5-9-10(7-20)28-16(14(9)15(18)25)19-11(22)8-21-12(23)3-4-13(21)24/h2-8H2,1H3,(H2,18,25)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEADDBOOLUKWHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/no-structure.png)

![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2401154.png)

![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)

![N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide](/img/structure/B2401159.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2401160.png)

![(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2401162.png)

![1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2401166.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401167.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)